

# Neutropenia Incidence Comparison of Taxanes

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ortataxel

CAS No.: 186348-23-2

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Taxane Agent	Formulation	Reported Neutropenia Incidence (Grade 3/4)	Key Study Phase
Ortataxel	Oral	Grade 3/4 neutropenia; febrile neutropenia (DLT) [1]	Phase I
Docetaxel (Branded)	IV	FN: 5%-33% in adjuvant breast cancer (without primary G-CSF prophylaxis) [2] [3]	Multiple (Approved)
Docetaxel (Generic)	IV	Significantly higher FN rates vs. branded in some studies [4] [5]	Multiple (Approved)
Paclitaxel	IV	Dose-limiting toxicity; nadir ~day 10 [6]	Multiple (Approved)
Cabazitaxel	IV	Reported in >90% of patients [6]	Multiple (Approved)
Tesetaxel	Oral	Leukopenia (major toxicity) [1]	Phase III (Development terminated)
Milataxel	Oral / IV	Febrile neutropenia (DLT) [1]	Phase I (Development stopped)
BMS-275183	Oral	Leukopenia (major toxicity) [1]	Phase I

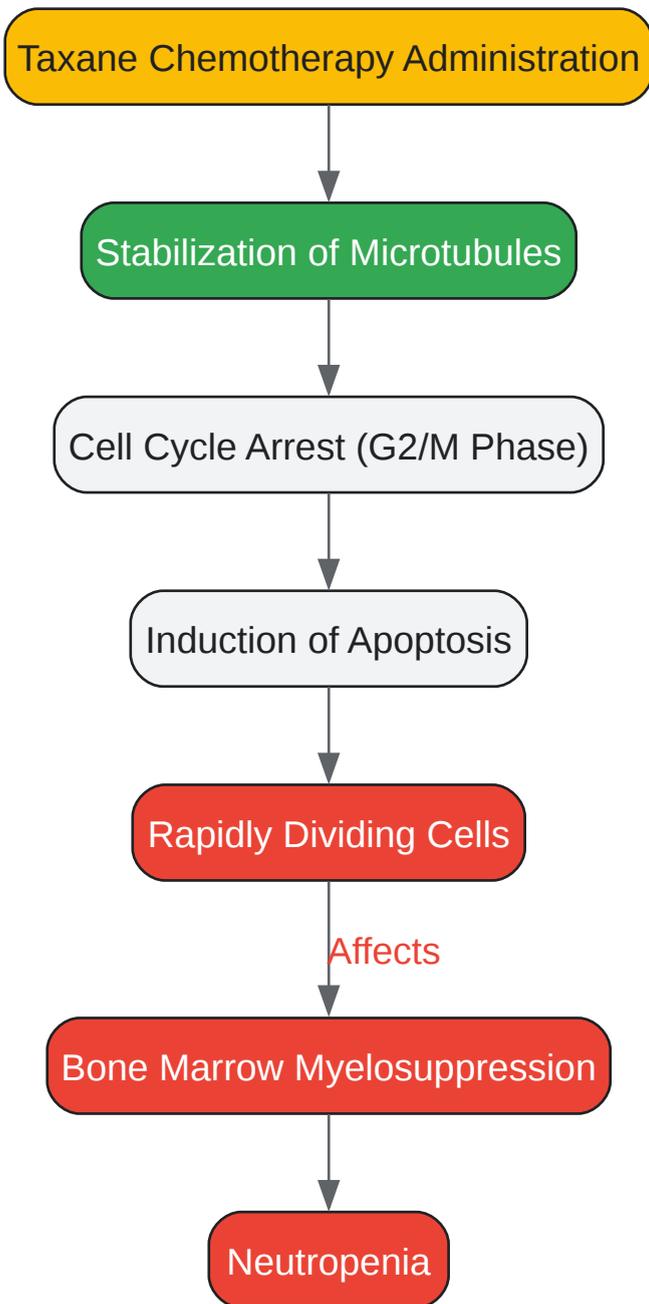
## Ortataxel Experimental Protocol and Context

The key data for **ortataxel** comes from a single Phase I clinical trial, which has a primary goal of determining safety and tolerability.

- **Study Objective:** To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of oral **ortataxel** in patients with solid tumors refractory to standard treatment [1].
- **Patient Population:** 18 patients with treatment-refractory solid tumors [1].
- **Dosing Schedule:** **Ortataxel** was administered orally in doses ranging from 10 to 70.1 mg/m<sup>2</sup>, once daily for 5 days, every 3 weeks [1].
- **Assessment Method:** Hematologic toxicity (including neutropenia) was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities were defined by the study protocol, which included febrile neutropenia [1].
- **Key Findings:** The major toxicities observed were **grade 3 and 4 neutropenia**. **Febrile neutropenia** was identified as a dose-limiting toxicity, meaning it was a severe side effect that prevented further dose escalation [1].

## Mechanism of Taxane-Induced Neutropenia

The following diagram illustrates the myelosuppressive mechanism shared by taxane chemotherapeutics, which leads to neutropenia.



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## Interpretation and Data Limitations for Ortataxel

When interpreting the **ortataxel** data, consider these key points:

- **Limited Data:** The available information is from a small, early-stage trial not specifically designed to quantify incidence rates. The precise frequency of neutropenia across a larger population is unknown.

- **Dose Dependency:** The neutropenia was observed during dose escalation, a context where toxicity is expected. The incidence and severity are likely dose-dependent.
- **Benchmarking:** Compared to approved IV taxanes like docetaxel, which have well-documented and sometimes high rates of neutropenia, **ortataxel**'s profile appears consistent with the class effect. The development of other oral taxanes has been hampered by significant hematological toxicity [7].

For researchers, the data suggests that neutropenia is a class-effect toxicity for **ortataxel** that would require diligent management in any future clinical development, potentially through prophylactic G-CSF support or schedule optimization.

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## References

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To cite this document: Smolecule. [Neutropenia Incidence Comparison of Taxanes]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548182#ortataxel-neutropenia-incidence>]

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